
Butyl 2-methylidenecyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-methylidenecyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by a cyclopropane ring substituted with a butyl ester group and a methylene group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-methylidenecyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize similar cyclopropanation reactions but are optimized for large-scale production, including the use of automated reactors and precise control of reaction parameters.
化学反应分析
Types of Reactions
Butyl 2-methylidenecyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
科学研究应用
Butyl 2-methylidenecyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
作用机制
The mechanism of action of butyl 2-methylidenecyclopropane-1-carboxylate involves its interaction with molecular targets through its strained cyclopropane ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The methylene group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis or other transformations, contributing to the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
Butyl cyclopropane-1-carboxylate: Lacks the methylene group, resulting in different reactivity.
Methyl 2-methylidenecyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Ethyl 2-methylidenecyclopropane-1-carboxylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Uniqueness
Butyl 2-methylidenecyclopropane-1-carboxylate is unique due to the presence of both the methylene group and the butyl ester group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.
属性
CAS 编号 |
88787-24-0 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
butyl 2-methylidenecyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-11-9(10)8-6-7(8)2/h8H,2-6H2,1H3 |
InChI 键 |
GRLGQONONWEQRX-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1CC1=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
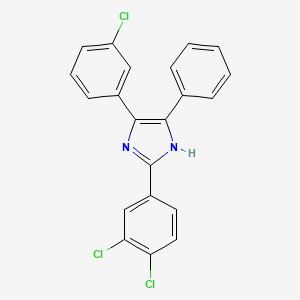
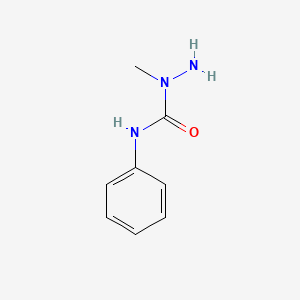
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
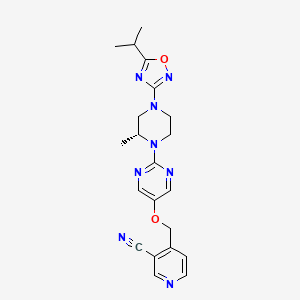

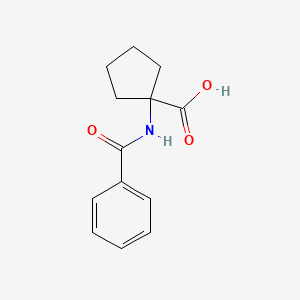
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)

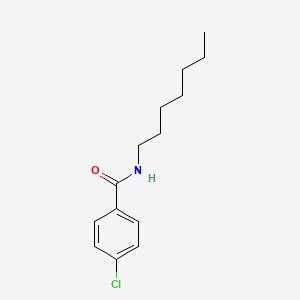
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)

![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)
